SLC5111312 hydrochloride is a potent, cell-permeable aminothiazole-based guanidine inhibitor targeting sphingosine kinases 1 and 2 (SphK1/SphK2) [1]. Unlike first-generation lipid kinase inhibitors, this compound exhibits a unique, species-dependent pharmacological profile, functioning as a balanced dual inhibitor in human and rat enzymes while displaying functional selectivity for SphK2 in murine models [2]. In procurement and assay design, SLC5111312 hydrochloride is prioritized as a benchmark tool for modulating the sphingolipid rheostat, specifically for its ability to deplete cellular sphingosine-1-phosphate (S1P) at sub-micromolar concentrations and its distinct systemic effects on blood S1P clearance compared to strictly isoform-selective analogs [1].
Substituting SLC5111312 hydrochloride with generic SphK inhibitors or purely isoform-selective analogs (such as SLM6031434) critically compromises preclinical reproducibility[1]. Pure SphK2 inhibitors paradoxically increase circulating blood S1P levels by blocking its clearance, whereas the dual inhibition provided by SLC5111312 successfully reduces systemic S1P in rat models[2]. Furthermore, generic substitution fails to account for profound species-specific binding kinetics; a buyer utilizing a standard dual inhibitor may inadvertently achieve highly skewed isoform selectivity in murine models [1]. SLC5111312 hydrochloride is required when researchers need predictable, quantified dual-inhibition in human cell lines or rat models without triggering the compensatory S1P accumulation seen with single-isoform knockdowns [2].
In human recombinant kinase assays, SLC5111312 hydrochloride demonstrates near-equipotent dual inhibition of both sphingosine kinase isoforms, with a Ki of 0.73 µM for hSphK1 and 0.9 µM for hSphK2 [1]. This contrasts sharply with selective analogs like SLM6031434, which exhibits >50-fold selectivity for SphK2 [1]. The balanced dual activity of SLC5111312 prevents the compensatory upregulation of S1P synthesis often observed when only a single isoform is targeted.
| Evidence Dimension | Human SphK Isoform Inhibition (Ki) |
| Target Compound Data | hSphK1 Ki = 0.73 µM; hSphK2 Ki = 0.9 µM |
| Comparator Or Baseline | SLM6031434 (>50-fold selective for SphK2) |
| Quantified Difference | Near 1:1 dual inhibition vs. >50:1 selective inhibition |
| Conditions | Human recombinant SphK1 and SphK2 enzymatic assays |
Procuring a balanced dual inhibitor is essential for human cell models where single-isoform inhibition fails to fully suppress S1P production due to enzymatic redundancy.
SLC5111312 hydrochloride exhibits a strictly quantified species-dependent binding profile. While it acts as a non-selective dual inhibitor in rats (SphK1 Ki = 0.8 µM; SphK2 Ki = 1.1 µM), it shifts to a highly selective SphK2 inhibitor in mice (SphK1 Ki = 20 µM; SphK2 Ki = 1 µM) [2]. Generic inhibitors rarely document this 20-fold species divergence, making SLC5111312 uniquely critical for translating findings between rat and mouse preclinical models [1].
| Evidence Dimension | In Vitro Species-Specific Ki Divergence |
| Target Compound Data | Mouse: 20-fold SphK2 selectivity (1 µM vs 20 µM); Rat: Non-selective (1.1 µM vs 0.8 µM) |
| Comparator Or Baseline | Standard assumption of cross-species homology in generic inhibitors |
| Quantified Difference | 20-fold selectivity shift between mouse and rat models |
| Conditions | Recombinant mouse and rat SphK1/SphK2 assays |
Buyers must select this exact compound to avoid misinterpretation of in vivo data when transitioning between mouse and rat efficacy models.
A major limitation of pure SphK2 inhibitors (e.g., SLR080811) is their paradoxical effect of raising blood S1P levels by impairing systemic clearance[2]. SLC5111312 overcomes this barrier; when administered at 10 mg/kg in rat models, it successfully lowers circulating blood S1P to approximately 40% of baseline levels[2]. This demonstrates that the dual inhibition profile of SLC5111312 is mandatory for achieving true systemic depletion of S1P, a feat impossible with strictly selective SphK2 comparators [1].
| Evidence Dimension | Circulating Blood S1P Modulation |
| Target Compound Data | Reduces blood S1P to ~40% of baseline (at 10 mg/kg) |
| Comparator Or Baseline | Pure SphK2 inhibitors (e.g., SLR080811) which substantially raise blood S1P |
| Quantified Difference | 60% reduction vs. paradoxical systemic increase |
| Conditions | In vivo administration (10 mg/kg) in wild-type Sprague-Dawley rats |
This compound is the required choice for procurement when the therapeutic or experimental goal is systemic reduction of blood S1P rather than localized tissue modulation.
In whole-cell assays using U937 monocytic leukemia cells, SLC5111312 hydrochloride effectively decreases cell-associated S1P and reciprocally increases sphingosine at concentrations as low as 0.1 to 0.3 µM[1]. Compared to older generation inhibitors like SKI-II, which typically require concentrations in the 10–50 µM range to achieve cellular efficacy, SLC5111312 offers enhanced cell permeability and potency [1]. This minimizes the risk of off-target lipid kinase inhibition or solvent-induced cytotoxicity in sensitive cell lines.
| Evidence Dimension | Effective Cellular Concentration for S1P Depletion |
| Target Compound Data | 0.1 - 0.3 µM |
| Comparator Or Baseline | First-generation inhibitors (e.g., SKI-II) requiring >10 µM |
| Quantified Difference | >30-fold improvement in working concentration |
| Conditions | Intact U937 monocytic leukemia cell cultures |
Procuring a highly cell-permeable inhibitor allows for lower dosing in in vitro assays, drastically reducing off-target toxicity and improving assay reproducibility.
Due to its quantified species-specific divergence (dual inhibitor in rats, SphK2-selective in mice), SLC5111312 hydrochloride is the optimal benchmark compound for laboratories mapping the species-dependent pharmacokinetics of sphingolipid rheostat targeting [1].
Because pure SphK2 inhibitors paradoxically raise circulating S1P, SLC5111312 is strictly required for in vivo models investigating the therapeutic effects of lowering whole-blood S1P levels, such as in vascular biology or systemic inflammation [2].
In human cell lines (like U937) where inhibiting a single SphK isoform leads to rapid compensatory upregulation of the other, the balanced human dual-inhibition of SLC5111312 ensures complete blockade of pro-survival S1P synthesis [1].